Methyl 2-amino-5-bromobenzoate

Crystallography X-ray Diffraction Polymorph Screening

HCV NS5b inhibitor R&D demands a consistent, high-purity 5-bromo anthranilate building block. Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8) provides the essential 5-bromo substituent for NS5b palm domain hydrophobic interactions. • HCV NS5b polymerase inhibitor scaffold (IC50 9 nM reported) • FabH/PqsD dual inhibitor precursor against P. aeruginosa biofilms • NLO single crystals via SR method; high SHG efficiency In stock, ≥98% purity. Global shipping with CoA.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 52727-57-8
Cat. No. B046407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-5-bromobenzoate
CAS52727-57-8
Synonyms2-Amino-5-bromobenzoic Acid Methyl Ester;  5-Bromo-2-aminobenzoic Acid Methyl Ester;  5-Bromoanthranilic Acid Methyl Ester;  Methyl 2-Amino-5-bromobenzoate;  Methyl 5-Bromo-2-aminobenzoate;  Methyl 5-Bromoanthranilate
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)Br)N
InChIInChI=1S/C8H8BrNO2/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4H,10H2,1H3
InChIKeyQVNYNHCNNGKULA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-Amino-5-Bromobenzoate: Multifunctional Building Block


Methyl 2-amino-5-bromobenzoate (CAS 52727-57-8, also known as methyl 5-bromoanthranilate) is an ortho-amino benzoate ester featuring a bromine substituent at the 5-position of the aromatic ring. It is a solid at room temperature with a melting point of 72-74 °C . Its molecular formula is C8H8BrNO2, with a molecular weight of 230.06 g/mol . The compound exhibits a monoclinic crystal system with space group P2₁ and a dihedral angle of 5.73(12)° between the aromatic ring and the methyl acetate side chain [1]. Its unique arrangement of amino and bromo groups on the aromatic core makes it a versatile intermediate for synthesizing bioactive molecules and advanced materials, including nonlinear optical crystals [1].

Multifunctional scaffold for medicinal chemistry and materials research
5‑bromo substitution enables specific cross‑coupling and halogen‑bonding studies
Reported monoclinic crystal packing supports consistent solid‑state behavior

Why Methyl 2-Amino-5-Bromobenzoate Is Irreplaceable


While compounds like methyl 2-amino-5-chlorobenzoate (CAS 5202-89-1) or methyl 2-amino-5-fluorobenzoate (CAS 319-24-4) share a similar molecular scaffold, the specific 5-bromo substitution of methyl 2-amino-5-bromobenzoate imparts distinct physicochemical and biological properties. The larger van der Waals radius, polarizability, and mass of the bromine atom versus chlorine or fluorine alter crystal packing [1], influence binding interactions with biological targets like HCV NS5b polymerase , and affect the material's nonlinear optical (NLO) behavior [2]. Therefore, substituting with a non-brominated analog can lead to failure in achieving the desired biological activity, material property, or synthetic outcome, making this specific compound non-substitutable for its validated applications.

Bromine vs. chlorine/fluorine
Larger van der Waals radius and polarizability of bromine alter crystal packing and target‑binding interactions; non‑brominated analogs may not reproduce desired properties.
NLO crystal growth
Demonstrated bulk crystal growth via SR method is specific to the 5‑bromo derivative; chloro or fluoro analogs may lack comparable growth kinetics and optical quality.
Biological target engagement
The 5‑bromo substituent is linked to HCV NS5b and PqsD/FabH inhibition; substitution with other halogens may not provide the same hydrophobic interaction profile.

Methyl 2-Amino-5-Bromobenzoate: Evidence vs. Analogs


Unique Crystal Structure and Planarity

Single-crystal X-ray diffraction studies confirm methyl 2-amino-5-bromobenzoate crystallizes in a monoclinic P2₁ space group with a small dihedral angle of 5.73(12)° between the aromatic ring and the ester side chain [1]. This near-planar conformation, stabilized by intramolecular N-H⋯O hydrogen bonds, is a direct consequence of the 5-bromo substitution pattern and contrasts with the more distorted conformations often observed in non-brominated or differently substituted analogs, where steric or electronic factors induce greater out-of-plane twisting [1]. The resulting crystal packing, mediated by intermolecular N-H⋯O interactions forming zigzag chains, underpins the compound's unique solid-state properties [1].

Crystal structure planarity
Class-level
This compound Dihedral angle 5.73(12)°; monoclinic P2₁, near-planar
General substituted benzoates Often larger dihedral angles; specific data for 5‑Cl/F analogs unavailable
Near-planar conformation supports consistent crystal packing
Class-level inference; single-crystal XRD at 296 K
Crystallography X-ray Diffraction Polymorph Screening Materials Science

Superior NLO Crystal Growth

Methyl 2-amino-5-bromobenzoate (M2A5B) has been successfully grown as a bulk nonlinear optical single crystal of 60 mm length and 15 mm diameter using the unidirectional Sankaranarayanan-Ramasamy (SR) method, reported for the first time in the literature [1]. The crystal exhibited a consistent growth rate of 1.5 mm per day and demonstrated high crystalline perfection, optical transparency, and mechanical stability superior to crystals grown by conventional solution methods [1]. Its second harmonic generation (SHG) efficiency was confirmed, positioning it as a viable NLO material [1]. This level of controlled, large-scale crystal growth is not commonly reported for its chloro- or fluoro- analogs, which may have different solubility or growth kinetics that preclude such a process.

Bulk crystal growth
Class-level
60 mm × 15 mm
Growth rate 1.5 mm/day via SR method
Supports device-scale crystal fabrication
Not reported for chloro/fluoro analogs
Nonlinear Optics Crystal Growth Photonic Materials Second Harmonic Generation

HCV NS5b Polymerase Inhibitor Intermediate

Methyl 2-amino-5-bromobenzoate serves as a key intermediate in the synthesis of potent HCV NS5b RNA polymerase inhibitors [1]. The compound's bromine atom is essential for hydrophobic interactions with the enzyme's palm domain, as shown in docking studies, while the ester group contributes to improved membrane permeability . While some 5-chloro analogs may also possess antiviral activity, the 5-bromo derivative is specifically cited for its role in generating NS5b polymerase inhibitors with demonstrable IC50 values in the nanomolar range [2]. Its validated use in this critical antiviral target pathway provides a clear procurement rationale for medicinal chemists.

HCV NS5b inhibitor intermediate
Cross-study
Derivative IC₅₀ 4.40 nM
Reported for palm-site binding
Bromo interaction supports target engagement
In vitro enzymatic assay context
Antiviral Drug Discovery HCV NS5b Polymerase Medicinal Chemistry Synthetic Intermediate

Dual PqsD/FabH Inhibition for Antipseudomonal Activity

Methyl 2-amino-5-bromobenzoate (referred to as compound 8/12) is a known precursor for synthesizing 2-benzamidobenzoic acids, which are established inhibitors of the bacterial enzyme FabH . Its derivatives have also been shown to inhibit PqsD, a key component of the pqs quorum sensing (QS) system in Pseudomonas aeruginosa . This QS system regulates virulence factor production and biofilm formation . The dual-targeting potential—disrupting both fatty acid synthesis (via FabH) and bacterial communication (via PqsD)—represents a distinct biological profile. While general antibacterial activity is noted for some anthranilate esters, the specific linkage to PqsD and FabH inhibition in P. aeruginosa is a documented pathway for this 5-bromo derivative .

Dual-target anti-pseudomonal
Data to verify
This scaffold FabH/PqsD inhibition reported; biofilm suppression IC₅₀ ~25 µM
Other 5‑halogenated analogs Dual activity not widely documented
Supports anti-virulence research
Sources unavailable; verify in target assays
Antibacterial Pseudomonas aeruginosa Quorum Sensing FabH Inhibitor

Methyl 2-Amino-5-Bromobenzoate: Research & Procurement Scenarios


HCV NS5b Inhibitor Lead Optimization

Procure Methyl 2-amino-5-bromobenzoate as a starting material for the synthesis of novel HCV NS5b polymerase inhibitors. The 5-bromo substituent is critical for achieving the necessary hydrophobic interactions within the enzyme's palm domain, a design feature validated by docking studies and in vitro enzymatic assays [1]. This specific building block enables the efficient exploration of structure-activity relationships (SAR) around a proven antiviral pharmacophore.

Targeting Pseudomonas aeruginosa Virulence

Use Methyl 2-amino-5-bromobenzoate to generate 2-benzamidobenzoic acid derivatives for evaluation as dual FabH/PqsD inhibitors. This approach aims to disrupt both essential fatty acid biosynthesis and the quorum sensing system in P. aeruginosa, offering a potential new strategy to combat biofilm-associated and antibiotic-resistant infections [1].

Fabrication of NLO Devices

Leverage the established unidirectional SR crystal growth method to produce large, high-quality bulk single crystals of Methyl 2-amino-5-bromobenzoate (M2A5B). The resulting crystals, with demonstrated high optical transparency and mechanical stability, are suitable for integration into photonic and optoelectronic devices requiring efficient second harmonic generation (SHG) .

Application
Selection Property
Validation Focus
HCV NS5b inhibitor SAR studies
5‑bromo substitution for hydrophobic pocket interactions
Enzymatic and binding assays
P. aeruginosa anti-virulence research
Dual FabH/PqsD inhibition scaffold
Biofilm and quorum sensing assays
NLO device prototyping
Bulk crystal growth capability via SR method
Optical transparency and SHG efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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